![molecular formula C17H18ClNO3S2 B5972473 methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5972473.png)
methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate
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Overview
Description
Methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate, also known as CMPT, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate has been found to exhibit antimicrobial properties against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Advantages and Limitations for Lab Experiments
One advantage of methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate is its potential as a cancer treatment due to its ability to selectively target cancer cells while sparing normal cells. Additionally, methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate has been found to exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, one limitation of methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate could focus on improving its solubility and bioavailability, as well as exploring its potential as a cancer treatment and antibiotic. Additionally, further studies could investigate the mechanism of action of methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate and its interactions with other drugs and compounds.
Synthesis Methods
The synthesis of methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate involves the reaction of 2-chloro-5-(methylthio)benzoic acid with propyl bromide in the presence of triethylamine. The resulting compound is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with methyl 2-aminothiophene-3-carboxylate to give methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate.
Scientific Research Applications
Methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate has been found to exhibit anticancer properties, making it a potential candidate for cancer treatment. Studies have shown that methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. Additionally, methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate has been found to exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
methyl 2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-5-propylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S2/c1-4-5-11-9-13(17(21)22-2)16(24-11)19-15(20)12-8-10(23-3)6-7-14(12)18/h6-9H,4-5H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCOAWJTHZWBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=C(C=CC(=C2)SC)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-propylthiophene-3-carboxylate |
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